molecular formula C9H8ClF3N2O B1401717 N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide CAS No. 1311278-70-2

N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide

Cat. No. B1401717
CAS RN: 1311278-70-2
M. Wt: 252.62 g/mol
InChI Key: FFNKEZVOAUVZDO-UHFFFAOYSA-N
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Description

“N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chloro group at the 6-position and a trifluoromethyl group at the 4-position. The 2-position of the pyridine ring is attached to an acetamide group, which in turn is substituted with a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the pyridine ring, which is aromatic and planar. The electronegative nitrogen atom in the ring would contribute to the compound’s reactivity. The chloro and trifluoromethyl substituents would also influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

I have conducted a search, but unfortunately, the available information does not provide a comprehensive analysis of the specific compound “N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide” and its unique scientific research applications. The search results mention the use of trifluoromethylpyridine derivatives in agrochemical and pharmaceutical industries , but they do not detail specific applications for the compound you’re interested in.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets in specific ways to exert its effects .

Future Directions

The future directions for this compound would depend on its intended applications. If it shows promise as a drug, for example, further studies could be conducted to optimize its structure, improve its efficacy, and assess its safety .

properties

IUPAC Name

N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O/c1-5(16)15(2)8-4-6(9(11,12)13)3-7(10)14-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNKEZVOAUVZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166742
Record name Acetamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide

CAS RN

1311278-70-2
Record name Acetamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311278-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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